molecular formula C18H15ClN2O3S B4035110 N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE

N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B4035110
M. Wt: 374.8 g/mol
InChI Key: SOYTUEPBHDREKW-UHFFFAOYSA-N
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Description

N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thienyl group, and a furan ring

Scientific Research Applications

N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Thienyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Furan Ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2-METHYL-3-FURAMIDE
  • N-(4-CHLOROPHENYL)-3-(PHOSPHONOOXY)NAPHTHALENE-2-CARBOXAMIDE

Uniqueness

N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-carbamoyl-4-(4-chlorophenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-9-7-13(10(2)24-9)17(23)21-18-15(16(20)22)14(8-25-18)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYTUEPBHDREKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
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N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
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N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
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N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
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N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE
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N-[3-CARBAMOYL-4-(4-CHLOROPHENYL)-2-THIENYL]-2,5-DIMETHYL-3-FURAMIDE

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